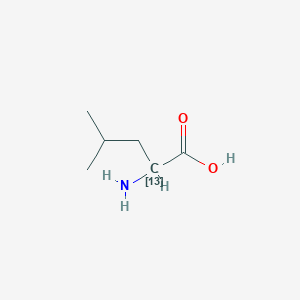

DL-Leucine-2-13C

CAS No.: 65792-32-7

Cat. No.: VC3936060

Molecular Formula: C6H13NO2

Molecular Weight: 132.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65792-32-7 |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 132.17 g/mol |

| IUPAC Name | 2-amino-4-methyl(213C)pentanoic acid |

| Standard InChI | InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i5+1 |

| Standard InChI Key | ROHFNLRQFUQHCH-HOSYLAQJSA-N |

| Isomeric SMILES | CC(C)C[13CH](C(=O)O)N |

| SMILES | CC(C)CC(C(=O)O)N |

| Canonical SMILES | CC(C)CC(C(=O)O)N |

Introduction

Chemical Identity and Structural Properties of DL-Leucine-2-13C

Molecular Characteristics

DL-Leucine-2-13C is a racemic mixture containing equal parts D-leucine and L-leucine, distinguished by the presence of a 13C isotope at the second carbon position in the amino acid backbone. The compound’s isomeric SMILES notation (CC(C)C13CHN) explicitly denotes the isotopic labeling pattern. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₂ | |

| Molecular Weight | 132.17 g/mol | |

| Density | 1.0±0.1 g/cm³ | |

| Melting Point | 293–296°C (sublimation) | |

| IUPAC Name | 2-amino-4-methyl(2-13C)pentanoic acid |

The isotopic purity of commercial preparations typically exceeds 99%, ensuring minimal interference from natural abundance 12C in tracer experiments .

Synthesis and Isotopic Incorporation

While synthetic routes are proprietary, the 13C labeling at position 2 likely involves enzymatic or chemical methods using 13C-enriched precursors during leucine biosynthesis. The racemic nature arises from non-stereoselective synthesis, contrasting with biologically produced L-leucine.

Applications in Metabolic Research

Metabolic Flux Analysis (MFA)

DL-Leucine-2-13C has become indispensable for 13C-MFA, a technique quantifying intracellular reaction rates by tracking isotopic label distribution. In Bacillus licheniformis studies, 13C-labeled substrates revealed increased pentose phosphate pathway (36.41 vs. 33.77 mmol/g DCW/h) and TCA cycle fluxes (19.18 vs. 13.86 mmol/g DCW/h) during γ-PGA production . The 13C label enables differentiation between:

-

Carbon recycling: Detection of 13C in unexpected metabolites indicates metabolic cross-talk

-

Pathway redundancy: Quantifying parallel routes like glycolysis vs. pentose phosphate

Protein Turnover Studies

When administered to cell cultures, DL-Leucine-2-13C incorporates into nascent proteins, allowing measurement of synthesis/degradation rates via mass spectrometry. A key advantage over radioisotopes is the ability to perform long-term experiments without radiation safety concerns.

Pharmacokinetic and Pharmacodynamic Insights

Absorption and Distribution

Although primarily a research tool, leucine’s pharmacokinetics inform DL-Leucine-2-13C applications:

-

Intestinal uptake: Leucine shares LAT1 transporters with other branched-chain amino acids

-

Blood-brain barrier penetration: Enables CNS metabolism studies

Metabolic Fate

Decarboxylation at the labeled carbon dominates leucine catabolism, producing 13CO₂ quantifiable by isotope ratio mass spectrometry. Transamination to α-ketoisocaproate (KIC) redistributes the label into:

Comparative Analysis with Other Isotopologs

Positional Isotope Effects

DL-Leucine-1-13C (CAS 82152-65-6) shows distinct metabolic behavior due to labeling at the carboxyl carbon. While Leu-2-13C tracks decarboxylation, Leu-1-13C informs on transamination and gluconeogenic fluxes .

Multi-Labeled Variants

Advanced studies employ [U-13C]leucine to:

-

Resolve complex flux patterns

-

Detect isotopic scrambling in TCA cycle

Emerging Applications and Future Directions

Stable Isotope Breath Tests

Preliminary studies explore 13CO₂ excretion patterns after DL-Leucine-2-13C ingestion as a non-invasive liver function biomarker. Challenges include:

-

Individual variability in decarboxylase activity

-

Dietary interference mitigation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume